![molecular formula C24H24N6O2S2 B282693 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282693.png)
4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, it has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide have been studied extensively. It has been found to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate neurotransmitter activity. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its ability to modulate multiple targets, making it a potentially useful tool for investigating complex biological processes. However, its complex structure and limited solubility may pose challenges in its synthesis and use in experiments.
Direcciones Futuras
There are several future directions for the research on 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide. One potential direction is the development of more efficient synthesis methods to improve its availability for research. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Its use in combination therapy with other drugs should also be explored. Finally, its potential as a diagnostic tool for neurological disorders should be investigated.
In conclusion, 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a promising compound with potential therapeutic applications. Its complex structure and multiple targets make it a valuable tool for investigating complex biological processes. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(1,3-thiazol-2-yl)benzamide in the presence of a base. The resulting product is then treated with propanoyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide have been explored in various scientific studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C24H24N6O2S2 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
4-[[4-ethyl-5-[4-(propanoylamino)phenyl]-1,2,4-triazol-3-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C24H24N6O2S2/c1-3-20(31)26-19-11-9-17(10-12-19)21-28-29-24(30(21)4-2)34-15-16-5-7-18(8-6-16)22(32)27-23-25-13-14-33-23/h5-14H,3-4,15H2,1-2H3,(H,26,31)(H,25,27,32) |
Clave InChI |
HHDPDXXEHLYHLK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2CC)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2CC)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



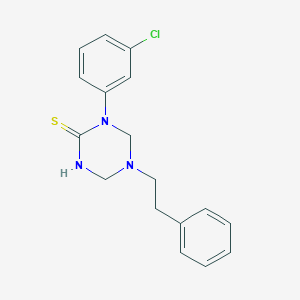

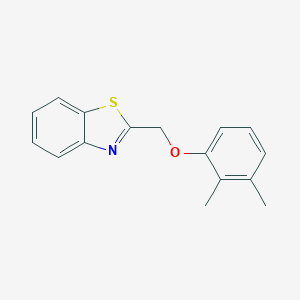
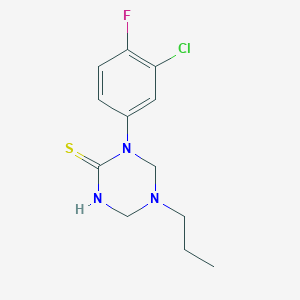
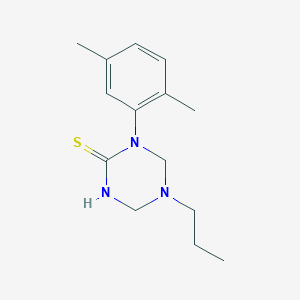

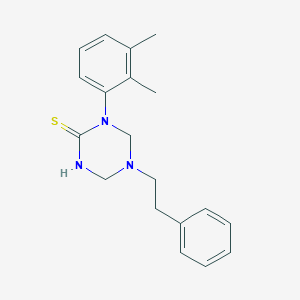
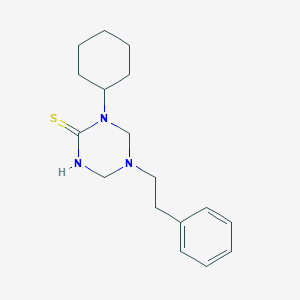
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)
